2-({6-[(E)-[(2-Hydroxy-3,5-diiodophenyl)methylidene]amino]-1,3-benzothiazol-2-YL}sulfanyl)-N-(2-phenylethyl)acetamide
Description
This compound is a benzothiazole derivative featuring a sulfanyl-acetamide backbone substituted with a phenylethyl group and a diiodinated Schiff base moiety. The benzothiazole core is a privileged scaffold in medicinal chemistry, known for its diverse biological activities, including anticancer and antimicrobial properties . The phenylethyl substituent likely contributes to lipophilicity, affecting membrane permeability.
Properties
Molecular Formula |
C24H19I2N3O2S2 |
|---|---|
Molecular Weight |
699.4 g/mol |
IUPAC Name |
2-[[6-[(2-hydroxy-3,5-diiodophenyl)methylideneamino]-1,3-benzothiazol-2-yl]sulfanyl]-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C24H19I2N3O2S2/c25-17-10-16(23(31)19(26)11-17)13-28-18-6-7-20-21(12-18)33-24(29-20)32-14-22(30)27-9-8-15-4-2-1-3-5-15/h1-7,10-13,31H,8-9,14H2,(H,27,30) |
InChI Key |
CDFXGNVOMLYKIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CSC2=NC3=C(S2)C=C(C=C3)N=CC4=C(C(=CC(=C4)I)I)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({6-[(E)-[(2-Hydroxy-3,5-diiodophenyl)methylidene]amino]-1,3-benzothiazol-2-YL}sulfanyl)-N-(2-phenylethyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole ring, followed by the introduction of the diiodophenyl group and the acetamide moiety. Common reagents used in these reactions include sulfur, iodine, and various amines. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-({6-[(E)-[(2-Hydroxy-3,5-diiodophenyl)methylidene]amino]-1,3-benzothiazol-2-YL}sulfanyl)-N-(2-phenylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation and other substitution reactions can occur in the presence of appropriate catalysts and reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, catalysts like palladium or platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deiodinated compounds.
Scientific Research Applications
2-({6-[(E)-[(2-Hydroxy-3,5-diiodophenyl)methylidene]amino]-1,3-benzothiazol-2-YL}sulfanyl)-N-(2-phenylethyl)acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({6-[(E)-[(2-Hydroxy-3,5-diiodophenyl)methylidene]amino]-1,3-benzothiazol-2-YL}sulfanyl)-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of iodine atoms and the benzothiazole ring suggests potential interactions with proteins and nucleic acids, influencing cellular pathways and processes.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Benzothiazole vs. Pyrimido-Benzothiazine Cores : The target compound and PZ-39 share a benzothiazole core, whereas the compound in incorporates a pyrimido-benzothiazine system. The latter’s fused ring system may alter planarity and π-π stacking interactions compared to simpler benzothiazoles.
Substituent Effects: Halogenation: The diiodophenyl group in the target compound contrasts with PZ-39’s chlorophenyl and triazine-morpholinyl groups. Iodine’s larger atomic radius may enhance hydrophobic interactions but reduce solubility. Phenylethyl vs.
Biological Specificity : PZ-39’s triazine-morpholinyl backbone is critical for ABCG2 inhibition, while the target compound’s diiodophenyl group may target iodine-responsive receptors (e.g., thyroid hormone receptors) .
Mechanistic and Pharmacological Insights
- ABCG2 Inhibition: PZ-39 acts via dual mechanisms—inhibiting ABCG2-mediated drug efflux and promoting its lysosomal degradation.
- Structural Validation : Crystallographic data for analogs (e.g., ) were likely refined using SHELXL , ensuring accurate bond-length and angle measurements. The target compound’s Schiff base geometry (E-configuration) would require similar validation to confirm stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
